Isokobusone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isokobusone can be synthesized from caryophyllene oxide through a series of transformations. The process involves converting caryophyllene oxide to an oxido-ketone, which is then further transformed into the keto-alcohol this compound .
Industrial Production Methods: . The extraction process involves using solvents to isolate the compound from the plant material, followed by purification steps to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Isokobusone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Isokobusone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a model compound for studying the stereochemistry and reactivity of norsesquiterpenoids.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: The compound is used in the development of pharmaceuticals and natural product-based therapies.
Mechanism of Action
Isokobusone exerts its effects through the activation of nuclear receptors such as pregnane X receptor (PXR) and constitutive androstane receptor (CAR) . These receptors regulate the expression of genes involved in drug metabolism and inflammation. By activating PXR and CAR, this compound induces the expression of drug-metabolizing enzymes and inhibits the expression of inflammatory mediators .
Comparison with Similar Compounds
Carapin: Another natural product that activates PXR and CAR.
Santonin: A compound with similar biological activities and receptor activation properties.
Uniqueness of Isokobusone: this compound is unique due to its specific stereostructure and its ability to activate both PXR and CAR, leading to significant effects on drug metabolism and inflammation . This dual activation is not commonly observed in other similar compounds, making this compound a valuable compound for further research and development.
Biological Activity
Isokobusone is a caryophyllane-type norsesquiterpenoid compound derived from the gorgonian coral Rumphella antipathies. This compound has garnered attention due to its diverse biological activities, particularly its effects on drug metabolism and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
This compound's chemical structure is characterized by its unique caryophyllane skeleton, which contributes to its biological activity. The compound's specific interactions with cellular receptors are crucial for its pharmacological effects.
This compound has been shown to activate the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR). These receptors play significant roles in the regulation of drug-metabolizing enzymes and transporters, influencing xenobiotic metabolism and inflammation responses.
Key Findings:
- Activation of PXR and CAR : this compound activates both PXR and CAR, leading to the induction of drug-metabolizing enzymes in human primary hepatocytes. This activation is critical for enhancing the metabolism of various drugs and potentially reducing toxicity .
- Inhibition of Inflammatory Mediators : The compound has been found to inhibit the expression of inflammatory mediators in response to lipopolysaccharide (LPS), suggesting its potential use in treating inflammatory conditions .
1. Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell growth, making it a candidate for further investigation in cancer therapy.
2. Cytotoxicity
This compound shows cytotoxic effects, particularly in cancer cells. It has been tested against several cancer cell lines, revealing a dose-dependent response that highlights its potential as an anticancer agent .
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound are evidenced by its ability to reduce nitric oxide (NO) production and inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophages treated with LPS. This suggests that this compound may be beneficial in managing conditions associated with chronic inflammation .
Data Summary
The following table summarizes key biological activities and their corresponding effects:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study focused on the activation of PXR by natural compounds including this compound demonstrated significant induction of CYP3A4 mRNA expression in primary human hepatocytes. This finding supports the role of this compound in enhancing drug metabolism .
- Case Study 2 : Research on anti-inflammatory properties revealed that this compound significantly reduced inflammatory markers in LPS-stimulated macrophages, indicating its potential application in treating inflammatory diseases .
Properties
CAS No. |
24173-72-6 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one |
InChI |
InChI=1S/C14H22O2/c1-9-4-5-11-10(8-14(11,2)3)13(16)7-6-12(9)15/h10-12,15H,1,4-8H2,2-3H3 |
InChI Key |
BSFUDCIRZBAPDS-UHFFFAOYSA-N |
SMILES |
CC1(CC2C1CCC(=C)C(CCC2=O)O)C |
Canonical SMILES |
CC1(CC2C1CCC(=C)C(CCC2=O)O)C |
melting_point |
108 - 109 °C |
Key on ui other cas no. |
24173-72-6 |
physical_description |
Solid |
Synonyms |
isokobusone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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